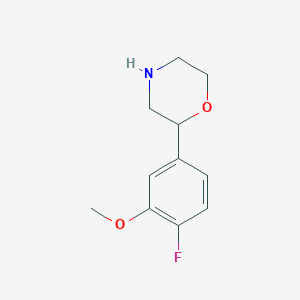

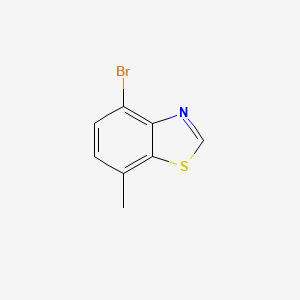

![molecular formula C14H13N3O3 B2483590 2-(3,4-dimetoxi-fenil)pirazolo[1,5-a]pirazin-4(5H)-ona CAS No. 1255788-77-2](/img/structure/B2483590.png)

2-(3,4-dimetoxi-fenil)pirazolo[1,5-a]pirazin-4(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrazine ring, with a 3,4-dimethoxyphenyl group attached. This structural motif imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Aplicaciones Científicas De Investigación

Inhibición de CDK2 para el tratamiento del cáncer

El compuesto podría usarse potencialmente en el tratamiento del cáncer. Se han descubierto derivados de pirazolo como nuevos inhibidores de CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva . Se diseñó y sintetizó un nuevo conjunto de pequeñas moléculas que presentan los andamios de pirazolo privilegiados como nuevos compuestos que se dirigen a CDK2 . El crecimiento de las tres líneas celulares examinadas se inhibió significativamente por la mayoría de los compuestos preparados .

Inhibición de Src para el tratamiento del glioblastoma

Otra aplicación potencial del compuesto es en el tratamiento del glioblastoma (GBM). Se han identificado derivados de pirazolo como potentes inhibidores de Src . Src es una tirosina quinasa no receptora cuya participación en el cáncer, incluido el GBM, se ha demostrado ampliamente . El compuesto inhibe significativamente la quinasa Src y, por lo tanto, afecta la viabilidad celular, la tumorigenicidad y aumenta la sensibilidad de las células cancerosas a la radiación ionizante .

Aplicaciones ópticas

Se han identificado derivados de pirazolo como compuestos estratégicos para aplicaciones ópticas debido a varias características clave, como su metodología sintética más simple y ecológica y sus propiedades fotofísicas sintonizables .

Mecanismo De Acción

Target of Action

The primary target of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein. When Rb is phosphorylated, it releases E2F transcription factors that promote the transcription of genes necessary for DNA synthesis and cell cycle progression . By inhibiting CDK2, this compound prevents the release of E2F, thereby halting the cell cycle .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(18)15-5-6-17(11)16-10/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDYCIRKILTVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)